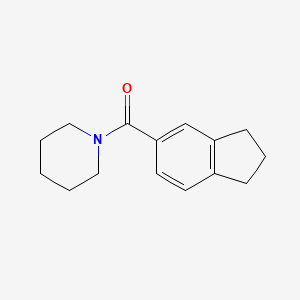
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It belongs to the class of synthetic opioids that are structurally similar to morphine but have different pharmacological properties. AH-7921 has been used in scientific research to better understand the mechanisms of opioid receptor activation and to develop new treatments for pain management.
Mécanisme D'action
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine works by binding to the μ-opioid receptor in the brain and spinal cord, which leads to the activation of a cascade of signaling pathways. This activation results in the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine also activates the reward pathway in the brain, which leads to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has been found to have similar effects to other opioids, including analgesia, sedation, and respiratory depression. However, it has been found to have less potential for addiction and abuse compared to other opioids. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has also been found to have a shorter duration of action compared to other opioids, which makes it a promising candidate for the development of new treatments for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has several advantages for use in lab experiments. It is a selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid receptor activation. It also has less potential for addiction and abuse compared to other opioids, which makes it a safer alternative for use in lab experiments. However, 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has limitations, including the potential for respiratory depression and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for the use of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine in scientific research. One potential direction is the development of new treatments for pain management that have less potential for addiction and abuse. Another potential direction is the study of the mechanisms of opioid receptor activation to better understand the pathways involved in pain signaling. Additionally, 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine may be used as a tool for the development of new drugs that target the μ-opioid receptor.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine involves the reaction of piperidine with 2,3-dihydroindene-5-carboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has been used in scientific research to study the mechanisms of opioid receptor activation. It has been found to be a selective agonist of the μ-opioid receptor, which is the primary target for opioid analgesics. 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine has also been used in the development of new treatments for pain management, as it has been found to have less potential for addiction and abuse compared to other opioids.
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-9-2-1-3-10-16)14-8-7-12-5-4-6-13(12)11-14/h7-8,11H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVDYQHEDJUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)
![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)
![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)


